molecular formula C6H5ClN2O4S B13148986 4-Amino-2-nitrobenzene-1-sulfonyl chloride

4-Amino-2-nitrobenzene-1-sulfonyl chloride

Katalognummer: B13148986
Molekulargewicht: 236.63 g/mol
InChI-Schlüssel: JCFXOLLEKIAPKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzene, featuring amino, nitro, and sulfonyl chloride functional groups. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4-aminobenzenesulfonyl chloride. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces a nitro group at the ortho position relative to the amino group on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is carefully monitored, and the product is purified through recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

    Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.

    Amino Derivatives: Resulting from the reduction of the nitro group.

    Nitroso Derivatives: Produced by the oxidation of the amino group.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 4-Amino-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, forming stable sulfonamide or sulfonate derivatives. The nitro group can participate in redox reactions, while the amino group can act as a nucleophile or undergo further functionalization.

Vergleich Mit ähnlichen Verbindungen

4-Amino-2-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:

    2-Nitrobenzenesulfonyl chloride: Lacks the amino group, making it less versatile in certain reactions.

    4-Nitrobenzenesulfonyl chloride: Similar structure but without the amino group, limiting its applications in the synthesis of sulfonamide derivatives.

    4-Aminobenzenesulfonyl chloride: Lacks the nitro group, reducing its reactivity in redox reactions.

The presence of both amino and nitro groups in this compound makes it unique and highly versatile for various chemical transformations and applications.

Eigenschaften

Molekularformel

C6H5ClN2O4S

Molekulargewicht

236.63 g/mol

IUPAC-Name

4-amino-2-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H5ClN2O4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H,8H2

InChI-Schlüssel

JCFXOLLEKIAPKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.